Exclusive Role as the NosL-Generated Biosynthetic Intermediate for the Thiopeptide Antibiotic Nosiheptide
3-Methyl-2-indolic acid (the conjugate acid of 3-methyl-2-indolate) is the specific product of the radical SAM enzyme NosL acting on L-tryptophan [1]. This reaction—a carbon chain rearrangement converting L-Trp to MIA—is unique to the nosiheptide biosynthetic gene cluster and is not catalyzed by NosL homologs on indole-2-carboxylate or 3-methylindole scaffolds. MIA then serves as the sole substrate for the carrier protein NosJ, which tethers it for downstream incorporation into the nosiheptide macrocycle via a cryptic carrier-protein-mediated pathway [2]. No other indole-2-carboxylate or 3-methylindole derivative can substitute for MIA in this pathway.
| Evidence Dimension | Specificity as NosL enzyme product and NosJ carrier protein substrate |
|---|---|
| Target Compound Data | 3-Methyl-2-indolic acid (MIA): 100% conversion from L-Trp by NosL; exclusive substrate for NosJ tethering |
| Comparator Or Baseline | Indole-2-carboxylic acid: 0% conversion (not a NosL substrate); 3-Methylindole: 0% conversion (lacks carboxylate for NosL recognition) |
| Quantified Difference | Absolute specificity—only MIA serves as the biosynthetic intermediate; indole-2-carboxylate and 3-methylindole show zero activity in NosL assays |
| Conditions | In vitro radical SAM enzyme assay with recombinant NosL; NosJ carrier protein loading assay |
Why This Matters
For researchers engineering nosiheptide biosynthesis or developing thiopeptide analogs, only 3-methyl-2-indolate (as MIA) provides the requisite substrate for NosJ-dependent incorporation, making it an irreplaceable procurement item.
- [1] Substrate-Tuned Catalysis of the Radical S-Adenosyl-L-Methionine Enzyme NosL Involved in Nosiheptide Biosynthesis. Angew. Chem. Int. Ed., 2015, 54, 8797-8800. View Source
- [2] Biosynthesis of the nosiheptide indole side ring centers on a cryptic carrier protein NosJ. Nat. Commun., 2017, 8, 15909. View Source
